molecular formula C20H26O5S B12111374 16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide

16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide

Cat. No.: B12111374
M. Wt: 378.5 g/mol
InChI Key: JVVUTCZABCFENT-UHFFFAOYSA-N
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Description

16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide is a complex organic compound with a unique structure. It belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications. This compound is characterized by its intricate pentacyclic framework, which includes oxygen and sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core pentacyclic structure, followed by the introduction of ethoxy and methyl groups. Common reagents used in these reactions include ethyl iodide, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide has numerous applications in scientific research, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity is of interest for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.

    Industry: The compound’s chemical properties may be exploited in the development of new materials, catalysts, or other industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[108002,904,8013,18]icosa-13(18),14,16-triene 6,6-dioxide lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C20H26O5S

Molecular Weight

378.5 g/mol

IUPAC Name

16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide

InChI

InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3

InChI Key

JVVUTCZABCFENT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C

Origin of Product

United States

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